3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Enviomycin is synthesized through a series of complex reactions involving the bacterium Streptomyces griseoverticillatus var. tuberacticus. The synthesis involves the induction of specific mutants of the bacterium to produce the desired compound .
Industrial Production Methods: Industrial production of enviomycin involves large-scale fermentation processes using the bacterium Streptomyces griseoverticillatus var. tuberacticus. The fermentation broth is then subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Enviomycin undergoes several types of chemical reactions, including:
Oxidation: Enviomycin can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its activity.
Substitution: Enviomycin can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of enviomycin with altered antibacterial properties and reduced toxicity .
Scientific Research Applications
Enviomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Mechanism of Action
Enviomycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell . The primary molecular targets are the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
Viomycin: Another tuberactinomycin with similar antibacterial properties but higher ototoxicity.
Capreomycin: A related antibiotic with a similar mechanism of action but different spectrum of activity.
Kanamycin: An aminoglycoside antibiotic with a broader spectrum of activity but higher toxicity.
Uniqueness of Enviomycin: Enviomycin is unique due to its reduced ototoxicity compared to other tuberactinomycins, making it a safer option for treating tuberculosis . Its specific binding to the bacterial ribosome and inhibition of protein synthesis also contribute to its effectiveness as an antibacterial agent .
Properties
CAS No. |
33103-22-9 |
---|---|
Molecular Formula |
C25H43N13O10 |
Molecular Weight |
685.7 g/mol |
IUPAC Name |
(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide |
InChI |
InChI=1S/C25H43N13O10/c26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43/h7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48)/b13-7-/t10-,11-,12+,14+,15+,16-,18+/m1/s1 |
InChI Key |
HPWIIERXAFODPP-GHBBWTPBSA-N |
SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N |
Isomeric SMILES |
C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H]([C@@H](CCN)O)N)N |
Canonical SMILES |
C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Enviomycin Tuberactinomycin N Tuberactinomycin-N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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